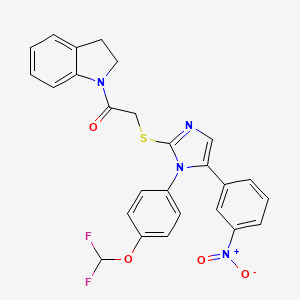

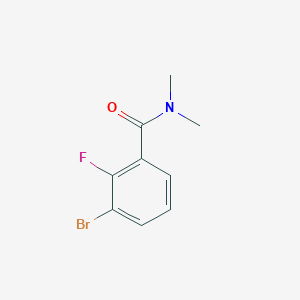

![molecular formula C23H26N4O8 B2378995 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351631-23-6](/img/structure/B2378995.png)

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also features a benzylpiperazine moiety, which is a type of piperazine derivative .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The synthesis of such compounds often involves the formation of bonds during the formation of the imidazole ring . The reaction conditions are usually mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzimidazole core and a benzylpiperazine moiety . The crystal structure of a similar compound was found to be triclinic .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The bonds formed in these reactions are often highlighted by the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications

Anxiolytic Activity

- Findings : Compounds 5b, 5c, and 5f demonstrated outstanding anxiolytic efficacy. Compound 5b, in particular, showed promising results and warrants further exploration .

Medicinal Chemistry

- Potential Drug Development : Benzimidazole derivatives have diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities. Researchers may explore this compound for potential therapeutic applications .

Chemical Biology and Biochemistry

Future Directions

The future directions for research into this compound and similar imidazole derivatives could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

The primary target of 2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is the central nervous system (CNS) . The compound is known to have a significant impact on the CNS, contributing to its anxiolytic activity .

Mode of Action

The compound interacts with the CNS primarily by enhancing the activity of gamma amino butyric acid (GABA) , a neurotransmitter that induces CNS depression . This interaction intensifies inhibitory effects on the CNS, leading to the calming effects observed with the compound .

Biochemical Pathways

The compound affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission . This results in an enhanced inhibitory effect on the CNS, contributing to the compound’s anxiolytic activity .

Result of Action

The result of the compound’s action is a reduction in anxiety. The compound has shown good docking scores and in vivo anxiolytic activity . In particular, it has demonstrated outstanding anxiolytic efficacy in both computational simulations and live subjects .

properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRFCYXATZLTHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid](/img/structure/B2378914.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)

![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)